molecular formula C17H22O2 B3049978 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal CAS No. 228419-04-3

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

Cat. No. B3049978
CAS RN: 228419-04-3
M. Wt: 258.35 g/mol
InChI Key: VMWJZMSNIHEFEC-UHFFFAOYSA-N
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Description

“4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal” is a chemical compound with the molecular formula C17H22O2 . Its structure includes a cyclohexyl group, a phenyl group, and a butanal group with a methyl and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl ring, a phenyl ring, and a four-carbon chain with a ketone and an aldehyde functional group . The presence of these functional groups may influence the compound’s reactivity and properties.

Scientific Research Applications

Photoreactivity and Hydrogen Abstraction

  • Photoreactivity Studies : 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal has been studied for its photoreactivity. Intramolecular abstraction of hydrogen atoms and the formation of different photoproducts under varying conditions, including neutral and acidic, have been observed (Ounsworth & Scheffer, 1986). For example, UV irradiation of related compounds leads to different products based on the reaction conditions, demonstrating the molecule's reactivity to light (Tada, Maeda, & Saiki, 1978).

Crystal Structure Analysis

  • Crystallographic Studies : The crystal structure of related compounds has been analyzed to understand the molecular conformations and interactions. These studies provide insights into the molecular geometry and potential chemical reactivity of similar compounds (Avery, Jensen, Taylor, & Tiekink, 1999).

Chemical Synthesis and Reactions

  • Chemical Synthesis : The compound's structure has been utilized in synthesizing various derivatives. For instance, the reactivity of terminal amino and carboxy groups in similar molecules has been explored to create tetrazole-containing derivatives (Putis, Shuvalova, & Ostrovskii, 2008). Such synthetic routes are significant in pharmaceutical and chemical research.
  • Catalytic Reactions : The molecule has been studied in the context of catalytic reactions, like the splitting of acetals to form unsaturated ethers. This research sheds light on its potential use in industrial chemical processes (Červený, Winklerova, & Marhoul, 2007).

Medicinal Chemistry Applications

  • Anticonvulsant Properties : Derivatives of compounds similar to 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal have been studied for their potential anticonvulsant properties. This indicates the potential medicinal applications of such compounds (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).

Solvent-Free Chemical Reactions

  • Solvent-Free Bromination : The compound has been explored in solvent-free bromination reactions, highlighting its role in green chemistry applications (Wang & Gao, 2012).

properties

IUPAC Name

4-cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-17(12-13-18,15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJZMSNIHEFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(C1=CC=CC=C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472467
Record name 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

CAS RN

228419-04-3
Record name 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 82.65 9 (66.29 g, 0.2177 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal in 539 mL of acetone was added 539 mL of 3 N HCl (aq) at RT. After reaction completion (2 h), the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT-40° C.). The residue contained mostly water (pH=0) and was extracted twice with 300 mL of MTBE. The MTBE extract was washed with 300 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 54.92 g (97.65%) of title compound as a pink oil: 1H NMR (d6-DMSO): δ9.54 (t, J=2.0 Hz, 1H, —CHO), 7.36-7.45 (m, 2H, phenyl CH), 7.28-7.35 (m, 3H, phenyl CH), 2.95 (dd, J=16.6 Hz, J=1.9 Hz, 1H, CH2CHO), 2.85 (dd, J=16.6 Hz, J=1.7 Hz, 1H, CH2CHO), 2.41-2.49 (m, 1H, cyclohexyl CH), 1.72 (s, 3H, R2C(CH3)Ph), 0.85-1.66 (m, 10H, cyclohexyl —CH2).
[Compound]
Name
82.65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
66.29 g
Type
reactant
Reaction Step One
Name
4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
539 mL
Type
reactant
Reaction Step One
Quantity
539 mL
Type
solvent
Reaction Step One
Yield
97.65%

Synthesis routes and methods II

Procedure details

To a solution of 82.65 g (66.29 g, 0.2177 mol) of 4cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal in 539 mL of acetone was added 539 mL of 3 N HCl (aq) at RT. After reaction completion (2 h), the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT−40° C.). The residue contained mostly water (pH=0) and was extracted twice with 300 mL of MTBE. The MTBE extract was washed with 300 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 54.92 g (97.65%) of title compound as a pink oil: 1H NMR (d6-DMSO): δ 9.54 (t, J=2.0 Hz, 1H, —CHO), 7.36-7.45 (m, 2H, phenyl CH), 7.28-7.35 (m, 3H, phenyl CH), 2.95 (dd, J=16.6 Hz, J=1.9 Hz, 1H, CH2CHO), 2.85 (dd, J=16.6 Hz, J=1.7 Hz, 1H, CH2CHO), 2.41-2.49 (m, 1H, cyclohexyl CH), 1.72 (s, 3H, R2C(CH3)Ph), 0.85-1.66 (m, 10H, cyclohexyl —CH2).
Name
4cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
Quantity
82.65 g
Type
reactant
Reaction Step One
Name
Quantity
539 mL
Type
reactant
Reaction Step One
Quantity
539 mL
Type
solvent
Reaction Step One
Yield
97.65%

Synthesis routes and methods III

Procedure details

1,1-Diethoxy-3-phenyl-3-cyclohexanecarbonyl-butane (74.4 g, 224 mmol) was dissolved in acetone (800 mL) followed by addition of 3.0 N HCl (800 mL). The reaction mixture was stirred for one hour at room temperature. It was then concentrated under vacuum to less than ½ its original volume and then extracted with methylene chloride (800 mL). The organic extract was then washed with brine (300 mL), dried over anhydrous magnesium sulfate, suction filtered and concentrated under vacuum to provide crude 3-phenyl-3-cyclohexanecarbonyl-butan-1-al (57.8 g). Alternatively, the dried and filtered methylene chloride solution can be used directly in the next step without concentration.
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COC(CC(C)(C(=O)C1CCCCC1)c1ccccc1)OC
Quantity
Extracted from reaction SMILES
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 2
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 3
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 4
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 5
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 6
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

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